molecular formula C13H9Cl2N3O B2495064 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile CAS No. 341967-10-0

2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile

Cat. No. B2495064
M. Wt: 294.14
InChI Key: YHGKEABGFDZFNN-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile involves condensation reactions, Michael additions, and reactions with malononitrile to produce various derivatives with potential for diverse applications. For instance, reactions of 2-acetylthiophenes and 2-acetylfuran with malononitrile and aldehydes yield phenylenebis((thienyl/furyl)nicotinonitrile) derivatives, highlighting the versatility of malononitrile in synthesizing complex molecules (Greiner-Bechert & Otto, 1992).

Molecular Structure Analysis

The molecular structure of compounds synthesized from malononitrile demonstrates significant diversity, with structural analyses revealing complex interactions such as unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl. These interactions contribute to the formation of polymers and affect the properties and stability of the molecules (Wang et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving malononitrile derivatives are characterized by their ability to undergo nucleophilic addition, cycloaddition, and condensation reactions, leading to the synthesis of novel compounds with varied functional groups. These reactions highlight the chemical reactivity and versatility of malononitrile-based compounds in synthesizing heterocyclic structures and other complex molecules (Arulsamy & Bohle, 2000).

Physical Properties Analysis

The physical properties of malononitrile derivatives, such as thermal stability and fluorescent properties, are influenced by their molecular structure. For example, compounds synthesized from malononitrile demonstrate high thermal stability and the potential for blue fluorescence, indicating their utility in materials science and engineering applications (Suwunwong et al., 2013).

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Diuron Transformation and Environmental Impact : Diuron, a chemical with structural similarity due to its chloroaniline component, demonstrates persistence in soil, water, and groundwater. Its biodegradation product, 3,4-dichloroaniline, exhibits higher toxicity and persistence, suggesting significant environmental and health impacts. This insight into diuron's fate highlights the importance of understanding the environmental behavior of related compounds, including 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile (Giacomazzi & Cochet, 2004).

Pharmacological Properties and Medicinal Applications

  • Methoxychlor as an Environmental Estrogen Model : Although not directly related, methoxychlor's study provides insight into the estrogenic activity of chemicals in the environment, potentially guiding research on the biological effects of similar compounds (Cummings, 1997).

Chemical Synthesis and Applications

  • Redox Mediators in Organic Pollutant Treatment : The use of redox mediators to enhance the degradation efficiency of persistent organic pollutants by enzymatic methods points to the potential application of related compounds in environmental remediation technologies (Husain & Husain, 2007).

  • Novel Synthesis of Pharmaceutical Compounds : Research on omeprazole synthesis and its impurities showcases the importance of novel synthesis methods in pharmaceutical manufacturing, which could be relevant for the synthesis and study of 2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile and related compounds (Saini et al., 2019).

properties

IUPAC Name

2-[(E)-3-(3,4-dichloroanilino)-1-methoxyprop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O/c1-19-13(9(7-16)8-17)4-5-18-10-2-3-11(14)12(15)6-10/h2-6,18H,1H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGKEABGFDZFNN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile

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